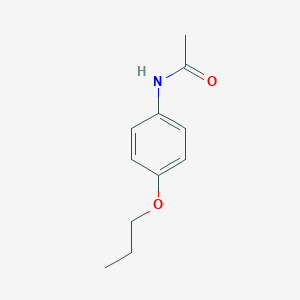

N-(4-Propoxyphenyl)acetamide

Description

The exact mass of the compound N-(4-Propoxyphenyl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.80e-04 m. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(4-Propoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Propoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-propoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-8-14-11-6-4-10(5-7-11)12-9(2)13/h4-7H,3,8H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRXFPOGKSGHFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066601 | |

| Record name | Acetamide, N-(4-propoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20367-32-2 | |

| Record name | N-(4-Propoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20367-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Propyl acetaminophen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020367322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(4-propoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(4-propoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-propoxyphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(4-Propoxyphenyl)acetamide chemical properties

An In-Depth Technical Guide to the Chemical Properties of N-(4-Propoxyphenyl)acetamide

Executive Summary

N-(4-Propoxyphenyl)acetamide, also known as 4'-Propoxyacetanilide, is an aromatic amide that belongs to the family of acetanilides. Structurally, it is an analog of the well-known analgesic and antipyretic compounds paracetamol (acetaminophen) and phenacetin, differing by the presence of a propoxy group attached to the phenyl ring. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and spectroscopic characterization. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights, offering researchers and drug development professionals a detailed resource for understanding and utilizing this compound. All protocols are designed as self-validating systems, and all data is substantiated with citations to authoritative sources.

Chemical Identity and Nomenclature

Precise identification is the cornerstone of chemical research. N-(4-Propoxyphenyl)acetamide is registered under CAS Number 20367-32-2.[1][2] Its molecular structure consists of a central benzene ring para-substituted with an acetamido group and a propoxy group.

Caption: Chemical Structure of N-(4-Propoxyphenyl)acetamide.

Key identifiers and computed properties for this compound are summarized in the table below for quick reference.

| Identifier | Value | Source(s) |

| IUPAC Name | N-(4-propoxyphenyl)acetamide | [3][4] |

| Synonyms | 4'-Propoxyacetanilide, Propacetin, O-Propyl paracetamol | [1][4][5] |

| CAS Number | 20367-32-2 | [1][2][4] |

| EC Number | 243-766-3 | [1][2][5] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1][3][4] |

| Molecular Weight | 193.24 g/mol | [1][4] |

| Canonical SMILES | CCCOC1=CC=C(C=C1)NC(=O)C | [3][4] |

| InChIKey | WDRXFPOGKSGHFM-UHFFFAOYSA-N | [1][4] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, influencing its solubility, stability, and suitability for specific applications. A summary of key properties is presented below. It is critical to note the discrepancy in reported melting points, which may be attributable to different polymorphic forms or variations in sample purity across suppliers.

| Property | Value | Source(s) |

| Physical State | Crystalline Solid | [6] |

| Melting Point | 118-120 °C | [1][5] |

| 209 °C | [6] | |

| Boiling Point | 365.8 °C at 760 mmHg | [1][2][5] |

| Density | 1.076 g/cm³ | [1][2][5] |

| Water Solubility | 8.80e-04 M (Predicted) | [1][5] |

| Flash Point | 175 °C | [1][2][5] |

| Refractive Index | 1.541 | [1][5] |

| XLogP3 | 2.1 - 3.08 | [4][5] |

| Topological Polar Surface Area | 38.3 Ų | [4][5] |

| Hydrogen Bond Donor Count | 1 | [4][5] |

| Hydrogen Bond Acceptor Count | 2 | [4][5] |

| Rotatable Bond Count | 4 | [5] |

Synthesis and Purification

N-(4-Propoxyphenyl)acetamide can be reliably synthesized via the N-acetylation of its corresponding aniline precursor, 4-propoxyaniline. This method is a standard and robust transformation in organic chemistry.[7] An alternative route, the Williamson ether synthesis, involves the alkylation of paracetamol with a propyl halide, a method well-documented for the synthesis of the related compound phenacetin.[8]

We will focus on the N-acetylation pathway due to its straightforward execution and high potential yield.

Caption: Synthesis pathway for N-(4-Propoxyphenyl)acetamide.

Experimental Protocol: Synthesis via N-Acetylation

This protocol describes a self-validating procedure for synthesizing and purifying N-(4-Propoxyphenyl)acetamide. Each step is designed to ensure high purity and confirmation of the final product.

Materials and Reagents:

-

4-Propoxyaniline (Commercially available)[9]

-

Acetic Anhydride

-

Glacial Acetic Acid (Solvent)

-

Deionized Water

-

Ethanol

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

-

Thin-Layer Chromatography (TLC) apparatus

-

Melting point apparatus

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-propoxyaniline (0.1 mol, 15.12 g) in glacial acetic acid (50 mL).

-

Causality Explanation: Glacial acetic acid serves as a polar protic solvent that readily dissolves the aniline precursor. Its acidic nature does not interfere with the acetylation reaction.

-

-

Addition of Acetylating Agent: While stirring, slowly add acetic anhydride (0.11 mol, 11.23 g, 10.4 mL) to the solution. The addition should be controlled to manage any exothermic reaction.

-

Causality Explanation: Acetic anhydride is a highly effective acetylating agent. A slight excess ensures the complete conversion of the starting amine.

-

-

Reaction Execution: Heat the mixture to a gentle reflux (approximately 118 °C) and maintain for 1 hour.

-

Causality Explanation: Heating accelerates the reaction rate, ensuring the acetylation proceeds to completion within a reasonable timeframe.

-

-

In-Process Control (IPC): Monitor the reaction progress using TLC (e.g., mobile phase 7:3 Hexane:Ethyl Acetate). A complete reaction is indicated by the disappearance of the 4-propoxyaniline spot.

-

Trustworthiness Pillar: TLC provides a rapid and reliable method to validate the consumption of the starting material before proceeding to workup, preventing the isolation of an impure product mixture.

-

-

Product Precipitation: After completion, cool the reaction mixture to room temperature, then pour it slowly into a beaker containing 400 mL of ice-cold deionized water while stirring vigorously. A white or off-white precipitate of the crude product will form.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any residual acetic acid.

-

Purification via Recrystallization: Transfer the crude solid to a flask and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Causality Explanation: Recrystallization is a purification technique based on differences in solubility. The desired compound is soluble in the hot solvent but less soluble at cold temperatures, allowing it to crystallize out while impurities remain dissolved.

-

-

Final Product Collection and Validation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. Determine the melting point of the dried solid and compare it to the literature values (118-120 °C or 209 °C) to assess purity.[1][5][6] Calculate the final yield.

Spectroscopic Characterization

Caption: General workflow for spectroscopic characterization.

Predicted Spectroscopic Data

| Technique | Predicted Key Signals / Peaks | Assignment and Rationale |

| ¹H NMR | δ ~0.9-1.1 (t, 3H)δ ~1.7-1.9 (m, 2H)δ ~2.1 (s, 3H)δ ~3.9-4.0 (t, 2H)δ ~6.8-7.0 (d, 2H)δ ~7.3-7.5 (d, 2H)δ ~7.5-8.5 (s, 1H) | -CH₃ of propyl group-CH₂- of propyl group-C(O)CH₃ (acetyl group)-OCH₂- of propyl groupAromatic protons ortho to -OPrAromatic protons ortho to -NHAcAmide N-H proton |

| ¹³C NMR | δ ~10δ ~22δ ~24δ ~69δ ~114δ ~121δ ~131δ ~155δ ~168 | Propyl -CH₃Propyl -CH₂-Acetyl -CH₃Propyl -OCH₂-Aromatic C ortho to -OPrAromatic C ortho to -NHAcAromatic C ipso to -NHAcAromatic C ipso to -OPrAmide C=O |

| IR (cm⁻¹) | ~3300 (N-H stretch)~3050 (Aromatic C-H stretch)~2960 (Aliphatic C-H stretch)~1660 (Amide I band, C=O stretch)~1550 (Amide II band, N-H bend)~1240 (Aryl-O-C stretch) | Presence of secondary amide groupAromatic ring C-H bondsPropyl and acetyl C-H bondsCarbonyl of the amide groupCharacteristic amide absorptionAryl ether linkage |

| Mass Spec (EI) | m/z 193 (M⁺)m/z 151m/z 109m/z 43 | Molecular ion peak[M - C₃H₇]⁺ or [M - COCH₂]⁺[M - C₃H₇ - COCH₂]⁺[CH₃CO]⁺ (acetyl cation) |

Safety, Handling, and Storage

Proper handling and storage are paramount for laboratory safety and maintaining the integrity of the chemical. The following guidelines are based on available Safety Data Sheets (SDS).[2]

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid formation and inhalation of dust.[2] Wear suitable personal protective equipment (PPE), including safety goggles with side-shields, gloves, and a lab coat.[2][12][13] Avoid contact with skin and eyes.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][13] Keep away from incompatible materials such as strong oxidizing agents and foodstuff containers.[2][13]

-

First Aid:

-

Inhalation: Move the victim to fresh air.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Rinse mouth with water. Seek medical attention if symptoms occur.

-

Conclusion and Future Directions

N-(4-Propoxyphenyl)acetamide is a well-defined chemical compound with properties that are readily characterizable by standard analytical techniques. Its synthesis is straightforward, typically achieved through the acetylation of 4-propoxyaniline. As an analog of established pharmaceutical compounds, it holds potential as a building block in medicinal chemistry and drug development.[14] Future research could focus on elucidating its biological activity, exploring its potential as an analgesic or antipyretic agent, and investigating its metabolic profile in comparison to its structural relatives, paracetamol and phenacetin. The conflicting melting point data also warrants further investigation into the potential polymorphism of this compound.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88510, N-(4-Propoxyphenyl)acetamide. Retrieved February 1, 2026, from [Link].

-

U.S. Environmental Protection Agency. (n.d.). Acetamide, N-(4-propoxyphenyl)-. Substance Details. Retrieved February 1, 2026, from [Link]

-

Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5827, N-(4-Methoxyphenyl)acetamide. Retrieved February 1, 2026, from [Link].

-

NIST. (n.d.). Acetamide, N-(4-methoxyphenyl)-N-methyl-. NIST Chemistry WebBook. Retrieved February 1, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Acetamide, N-(4-propoxyphenyl)-. Substance Details. Retrieved February 1, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88510, N-(4-Propoxyphenyl)acetamide. Retrieved February 1, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90165, Acetamide, N-(4-butoxyphenyl)-. Retrieved February 1, 2026, from [Link].

-

University of the Sciences in Philadelphia. (n.d.). The Synthesis of Phenacetin from Acetaminophen. Retrieved February 1, 2026, from [Link]

-

Wikipedia. (n.d.). Phenacetin. Retrieved February 1, 2026, from [Link]

-

Mátravölgyi, B., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 8(4), 503. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. N-(4-Propoxyphenyl)acetamide | C11H15NO2 | CID 88510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. biosynth.com [biosynth.com]

- 7. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenacetin - Wikipedia [en.wikipedia.org]

- 9. 4-Propoxyaniline 4469-80-1 [sigmaaldrich.com]

- 10. N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Acetamide, N-(4-butoxyphenyl)- | C12H17NO2 | CID 90165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. N-(4-Methoxyphenyl)acetamide(51-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of N-(4-Propoxyphenyl)acetamide in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Physicochemical Profile of N-(4-Propoxyphenyl)acetamide

A thorough understanding of a solute's intrinsic properties is fundamental to predicting its interaction with various solvents. N-(4-Propoxyphenyl)acetamide is an acetanilide derivative characterized by a terminal propoxy group. Its structure contains both polar and non-polar regions, which are key to its solubility behavior.

Chemical Structure:

| Property | Value | Source(s) |

| IUPAC Name | N-(4-propoxyphenyl)acetamide | [1][2] |

| Synonyms | 4'-Propoxyacetanilide, O-Propyl paracetamol | [1][3][4] |

| CAS Number | 20367-32-2 | [3][4] |

| Molecular Formula | C₁₁H₁₅NO₂ | [2][3][4] |

| Molecular Weight | 193.24 g/mol | [1] |

| Melting Point | 118-120 °C | [3] |

| Hydrogen Bond Donors | 1 (from the amide N-H) | [5] |

| Hydrogen Bond Acceptors | 2 (from the carbonyl O and ether O) | [5] |

| Predicted LogP | 2.1 - 3.08 | [3][5] |

| Water Solubility | 8.80 x 10⁻⁴ M | [3] |

Predicted Solubility Profile in Common Organic Solvents

Direct experimental, quantitative data for N-(4-Propoxyphenyl)acetamide across a range of organic solvents is sparse in peer-reviewed literature. However, by applying the foundational principle of "like dissolves like," we can generate a highly reliable predictive model for its solubility.[6] This prediction is based on an analysis of the intermolecular forces between the solute and various solvent classes.

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Interaction Mechanism |

| Polar Protic | Methanol, Ethanol, 1-Propanol | High | Strong hydrogen bonding with the amide N-H (donor) and C=O/ether oxygens (acceptors). Dipole-dipole interactions. |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Ethyl Acetate | High to Medium | Strong dipole-dipole interactions. Hydrogen bond acceptance by the solvent. Lacks solvent H-bond donation. |

| Non-Polar Aromatic | Toluene, Benzene | Medium to Low | π-π stacking interactions with the phenyl ring. Weaker van der Waals forces. |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Low to Insoluble | Dominated by weak van der Waals (London dispersion) forces. Significant mismatch in polarity. |

Theoretical Principles and Mechanistic Analysis

The solubility of a solid solute in a liquid solvent is determined by the balance of energy required to break the solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.[7] The structure of N-(4-Propoxyphenyl)acetamide is amphiphilic, containing distinct regions that dictate its affinity for different solvents.

-

Polar Head Group (Amide & Ether): The acetamide group (-NH-C=O) is highly polar and is the primary site for strong, specific interactions. The N-H bond acts as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. The propoxy ether oxygen (-O-) also acts as a hydrogen bond acceptor.

-

Non-Polar Tail (Aromatic Ring & Propyl Chain): The phenyl ring contributes to solubility in aromatic solvents through π-π stacking. The n-propyl group (-CH₂CH₂CH₃) is non-polar and hydrophobic, favoring interactions with non-polar aliphatic solvents through London dispersion forces.

Causality of Predicted Solubilities:

-

In Polar Protic Solvents (e.g., Ethanol): These solvents can act as both hydrogen bond donors and acceptors. This allows for a network of strong hydrogen bonds to form with the amide and ether groups of the solute, effectively solvating the molecule and overcoming the crystal lattice energy. This results in high solubility.

-

In Polar Aprotic Solvents (e.g., Acetone): These solvents possess a strong dipole moment and can accept hydrogen bonds (at the carbonyl oxygen) but cannot donate them.[8] They readily dissolve N-(4-Propoxyphenyl)acetamide through strong dipole-dipole interactions and by accepting a hydrogen bond from the amide N-H. The solubility is generally high but may be slightly less than in protic solvents of similar polarity.

-

In Non-Polar Aromatic Solvents (e.g., Toluene): The primary favorable interaction is between the phenyl ring of the solute and the aromatic ring of the solvent (π-π interactions). However, the highly polar amide group is poorly solvated, limiting overall solubility.

-

In Non-Polar Aliphatic Solvents (e.g., Hexane): There is a significant polarity mismatch. While the propyl tail can interact favorably via weak dispersion forces, these forces are insufficient to overcome both the strong solute-solute interactions in the crystal lattice and the disruption of the solvent-solvent interactions for the polar part of the molecule. This leads to very low solubility.

Below is a diagram illustrating the key intermolecular forces governing solubility.

Standard Protocol: Thermodynamic Solubility Determination via Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[4] It is a self-validating system because the continued presence of undissolved solid ensures that the measured liquid phase is truly saturated. The protocol below provides a reliable, step-by-step workflow.

Objective: To determine the equilibrium solubility of N-(4-Propoxyphenyl)acetamide in a selected organic solvent at a constant temperature.

Materials:

-

N-(4-Propoxyphenyl)acetamide (solid, pure)

-

Solvent of interest (analytical grade)

-

Scintillation vials or flasks with airtight caps

-

Orbital shaker with temperature control (or water bath)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis Spectrophotometer.

Protocol Steps:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid N-(4-Propoxyphenyl)acetamide to a series of vials (minimum of 3 replicates). "Excess" means enough solid will remain undissolved at equilibrium. A good starting point is 2-3 times the estimated solubility.

-

Accurately add a known volume or mass of the chosen solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

-

Allow the mixtures to shake for a sufficient time to reach equilibrium. For many compounds, 24 hours is adequate, but 48-72 hours is recommended to ensure equilibrium is fully established.[9]

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a sample from the clear supernatant using a syringe.

-

Immediately pass the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Concentration Analysis:

-

Prepare a set of calibration standards of N-(4-Propoxyphenyl)acetamide with known concentrations.

-

Analyze the calibration standards and the diluted samples using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve by plotting the instrument response versus concentration.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express solubility in desired units (e.g., mg/mL, mol/L, or g/100g solvent).

-

The final solubility is the average of the replicate measurements. The agreement between replicates serves as an internal validation of the experiment.

-

The following diagram illustrates the experimental workflow for this protocol.

Conclusion

N-(4-Propoxyphenyl)acetamide is a molecule with a mixed polarity, featuring a polar hydrogen-bonding amide group and a non-polar hydrocarbon tail. This structure predicts high solubility in polar protic solvents like ethanol, medium-to-high solubility in polar aprotic solvents like acetone, and poor solubility in non-polar aliphatic solvents like hexane. For researchers requiring precise quantitative data for process design, crystallization, or formulation, the isothermal shake-flask method detailed herein provides a reliable and universally accepted standard for experimental determination.

References

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from Chemistry Steps website. [Link]

-

PubChem. (n.d.). N-(4-Propoxyphenyl)acetamide. Retrieved from National Center for Biotechnology Information website. [Link]

-

CAS Common Chemistry. (n.d.). N-(4-Propoxyphenyl)acetamide. Retrieved from CAS, a division of the American Chemical Society website. [Link]

-

U.S. EPA Substance Registry Services. (2023, November 1). Acetamide, N-(4-propoxyphenyl)-. Retrieved from United States Environmental Protection Agency website. [Link]

-

Kuujia. (2025, September 25). Cas no 20367-32-2 (N-(4-propoxyphenyl)acetamide). Retrieved from Kuujia website. [Link]

-

Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a Miniaturized Shake–Flask Solubility Method with Automated Potentiometric Acid/Base Titrations and Calculated Solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from Lund University website. [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from Khan Academy website. [Link]

-

Wikipedia. (n.d.). Solubility. Retrieved from Wikipedia website. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from Open Oregon Educational Resources website. [Link]

-

U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from Regulations.gov. [Link]

-

Chegg. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from Chegg website. [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from University of Toronto website. [Link]

-

PubChem. (n.d.). Acetone. Retrieved from National Center for Biotechnology Information website. [Link]

Sources

- 1. N-(4-Propoxyphenyl)acetamide | C11H15NO2 | CID 88510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. echemi.com [echemi.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. m.chem960.com [m.chem960.com]

- 6. bre.com [bre.com]

- 7. researchgate.net [researchgate.net]

- 8. Acetone | CH3-CO-CH3 | CID 180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Unfolding Narrative of N-(4-Propoxyphenyl)acetamide: A Technical Guide to its Discovery, Synthesis, and Scientific Context

For Immediate Release

A Deep Dive into the Aniline Analgesics: The Story of N-(4-Propoxyphenyl)acetamide

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of N-(4-Propoxyphenyl)acetamide, a compound situated at the intersection of historical analgesic discovery and modern medicinal chemistry. While not as renowned as its cousins, phenacetin and paracetamol, its story provides valuable insights into the structure-activity relationships that have shaped the landscape of pain and fever management.

Introduction: A Member of a Storied Family

N-(4-Propoxyphenyl)acetamide belongs to the class of N-acyl-p-alkoxyanilines, a family of compounds that played a pivotal role in the late 19th and early 20th centuries as some of the first synthetic alternatives to opioids for pain and fever relief.[1] Understanding N-(4-Propoxyphenyl)acetamide requires an appreciation of the historical and chemical context of its progenitors, acetanilide and phenacetin.

Historical Context: The Dawn of Synthetic Analgesics

The journey into synthetic analgesics began with the accidental discovery of the antipyretic properties of acetanilide in 1886.[1] Marketed as Antifebrin, it represented a significant step away from plant-derived medicines. However, its use was soon curtailed due to toxicity concerns, primarily methemoglobinemia. This led to the development of phenacetin (N-(4-ethoxyphenyl)acetamide) in 1887, a safer alternative that saw widespread use for decades.[1]

The development of these early aniline derivatives was a direct result of the burgeoning coal tar industry, which provided a rich source of organic starting materials for the nascent pharmaceutical sector.[2] The core structure, an acetamide group attached to a substituted aniline ring, proved to be a versatile scaffold for tuning pharmacological activity and mitigating toxicity.

Synthesis of N-(4-Propoxyphenyl)acetamide

The most common and historically significant method for synthesizing N-(4-Propoxyphenyl)acetamide and its analogues is the Williamson ether synthesis.[4] This method involves the reaction of an alkoxide with a primary alkyl halide. In the context of N-(4-Propoxyphenyl)acetamide, the readily available and widely used analgesic, paracetamol (N-(4-hydroxyphenyl)acetamide), serves as the starting material.

Reaction Principle: Williamson Ether Synthesis

The synthesis proceeds via the deprotonation of the phenolic hydroxyl group of paracetamol by a weak base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks an alkyl halide, in this case, 1-iodopropane or 1-bromopropane, in an SN2 reaction to form the desired ether linkage.

Caption: Williamson Ether Synthesis of N-(4-Propoxyphenyl)acetamide.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of similar N-acyl-p-alkoxyanilines.

Materials:

-

N-(4-hydroxyphenyl)acetamide (Paracetamol)

-

1-Iodopropane (or 1-Bromopropane)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (or 2-Butanone)

-

5% Sodium Hydroxide (NaOH) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Diethyl Ether

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-(4-hydroxyphenyl)acetamide (1 equivalent), anhydrous potassium carbonate (1.5-2 equivalents), and a suitable solvent such as acetone or 2-butanone.

-

Addition of Alkyl Halide: To the stirred suspension, add 1-iodopropane (1.1-1.2 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

-

Wash the filter cake with a small amount of the solvent.

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure.

-

Dissolve the resulting residue in a suitable organic solvent like dichloromethane or diethyl ether.

-

Wash the organic layer sequentially with 5% sodium hydroxide solution (to remove any unreacted paracetamol), deionized water, and brine.

-

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude N-(4-Propoxyphenyl)acetamide.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to obtain a crystalline solid.

Characterization

The structure and purity of the synthesized N-(4-Propoxyphenyl)acetamide should be confirmed by standard analytical techniques:

-

Melting Point: Determination of the melting point range.

-

Spectroscopy:

-

¹H NMR: To confirm the presence of the propyl group and the aromatic protons.

-

¹³C NMR: To identify all the unique carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O of the amide and the C-O-C of the ether.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Physicochemical Properties

A summary of the key physicochemical properties of N-(4-Propoxyphenyl)acetamide is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | [3] |

| Molecular Weight | 193.24 g/mol | [3] |

| CAS Number | 20367-32-2 | [3] |

| Appearance | White to off-white crystalline solid (predicted) | Inferred from analogues |

| Solubility | Expected to be poorly soluble in water, soluble in organic solvents like ethanol, acetone, and dichloromethane | Inferred from analogues |

Mechanism of Action and Pharmacological Profile (Inferred)

While specific pharmacological studies on N-(4-Propoxyphenyl)acetamide are limited, its mechanism of action is presumed to be similar to that of its well-studied analogues, paracetamol and phenacetin.

Inhibition of Prostaglandin Synthesis

The primary mechanism of action for this class of compounds is the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system. COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and fever. By reducing prostaglandin levels in the brain, N-(4-Propoxyphenyl)acetamide is expected to exert its analgesic and antipyretic effects. Its anti-inflammatory activity in peripheral tissues is likely to be weak, a characteristic shared with paracetamol.

Caption: Inferred Mechanism of Action of N-(4-Propoxyphenyl)acetamide.

Structure-Activity Relationship

The variation of the alkoxy group in the N-acyl-p-alkoxyaniline series influences the compound's lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile. The propoxy group in N-(4-Propoxyphenyl)acetamide makes it more lipophilic than phenacetin (ethoxy) and paracetamol (hydroxy). This increased lipophilicity could potentially lead to:

-

Enhanced CNS penetration: Potentially leading to more potent central analgesic effects.

-

Altered metabolism: The metabolic fate of the propoxy group may differ from the ethoxy group of phenacetin, potentially influencing the formation of toxic metabolites. It is noteworthy that phenacetin was withdrawn from the market due to its association with nephrotoxicity and carcinogenicity, which were linked to its metabolites.

Contemporary Research and Future Directions

While N-(4-Propoxyphenyl)acetamide itself is not a clinically used drug, the broader class of acetamide derivatives continues to be a fertile ground for drug discovery.[5][6][7] Researchers are actively exploring novel acetamide-containing molecules for a range of therapeutic applications, including:

-

Analgesic and Anti-inflammatory Agents: Synthesizing new derivatives with improved efficacy and safety profiles.[1][5][6][7]

-

Anticancer Agents: Some acetamide derivatives have shown promise as anticancer agents.

-

Antimicrobial Agents: The acetamide scaffold has been incorporated into molecules with antibacterial and antifungal activity.

The study of compounds like N-(4-Propoxyphenyl)acetamide provides valuable data points for understanding the fundamental principles of medicinal chemistry and serves as a historical lesson in the ongoing quest for safer and more effective therapeutics.

Conclusion

N-(4-Propoxyphenyl)acetamide represents an interesting, albeit less explored, chapter in the history of analgesic drug discovery. Born from the pioneering era of synthetic medicinal chemistry, its existence highlights the systematic approach of early drug developers in modifying chemical structures to optimize therapeutic effects. While it has been overshadowed by its more famous relatives, the principles of its synthesis and its inferred mechanism of action remain relevant to modern drug discovery. Further investigation into its specific pharmacological and toxicological profile could provide deeper insights into the structure-activity relationships of this important class of compounds.

References

-

06ether192.docx. (n.d.). Retrieved from [Link]

-

THE HISTORY OF MEDICINAL CHEMISTRY. (2016). Retrieved from [Link]

-

Synthesis and analgesic activity of some acetamide derivatives. (2011). Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 275-80. Retrieved from [Link]

-

Synthesis and analgesic activity of some acetamide derivatives. (2011). Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 275-80. Retrieved from [Link]

-

Synthesis and analgesic activity of some acetamide derivatives. (2011). Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 275-80. Retrieved from [Link]

-

Verma, V., Yogi, B., & Gupta, S. K. (2020). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology, 13(11), 5291-5296. Retrieved from [Link]

-

Bazan, H. A., Bhattacharjee, S., Burgos, C., Recio, J., Abet, V., Pahng, A. R., ... & Bazan, N. G. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. Retrieved from [Link]

-

Bazan, H. A., Bhattacharjee, S., Burgos, C., Recio, J., Abet, V., Pahng, A. R., ... & Bazan, N. G. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. Retrieved from [Link]

-

Bazan, H. A., Bhattacharjee, S., Burgos, C., Recio, J., Abet, V., Pahng, A. R., ... & Bazan, N. G. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Propoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Journal of Medicinal and Chemical Sciences, 5(6), 941-947. Retrieved from [Link]

-

Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1046-1051. Retrieved from [Link]

-

Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., & Huremović, M. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Retrieved from [Link]

-

Scott, K. (2011). Early drug discovery and the rise of pharmaceutical chemistry. Drug Testing and Analysis, 3(7-8), 419-424. Retrieved from [Link]

-

Autore, G., Caruso, A., Marzocco, S., Nicolaus, B., Palladino, C., Pinto, A., ... & Saturnino, C. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(4), 2206-2221. Retrieved from [Link]

-

Autore, G., Caruso, A., Marzocco, S., Nicolaus, B., Palladino, C., Pinto, A., ... & Saturnino, C. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(4), 2206-2221. Retrieved from [Link]

-

N-(4-hydroxyphenyl) acetamide (Paracetamol). (n.d.). Retrieved from [Link]

-

Comparison between experimental infrared spectrum of acetamide and... (2021). Retrieved from [Link]

-

PubChem. (n.d.). Acetamide, N-(4-butoxyphenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-(4-ethoxyphenyl)-N-hydroxy-. National Institute of Standards and Technology. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-(4-methoxyphenyl)-N-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

-

N-(4-hydroxyphenyl)acetamide;7-(2-hydroxypropyl)-1,3-dimethylpurine-2,6-dione. (n.d.). Retrieved from [Link]

-

Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Journal of Medicinal and Chemical Sciences, 5(6), 941-947. Retrieved from [Link]

-

(4-Hydroxyphenyl)acetamide. (n.d.). Retrieved from [Link]

-

Acetamide, N-[4-[(trimethylsilyl)oxy]phenyl]-. (n.d.). Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. National Institute of Standards and Technology. Retrieved from [Link]

-

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-butoxyphenyl)acetamide. (n.d.). Retrieved from [Link]

-

Acetamide. (n.d.). Retrieved from [Link]

-

Acetamide. (n.d.). Retrieved from [Link]

-

Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. (n.d.). Retrieved from [Link]

-

4 - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Rapid and quantitative 1D 13C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer. (2023). Polymer Testing, 127, 108194. Retrieved from [Link]

-

N-(4-hydroxyphenyl) acetamide against diiodine towards polyiodide dianion. (2018). New Journal of Chemistry, 42(18), 15003-15009. Retrieved from [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. researchgate.net [researchgate.net]

- 3. N-(4-Propoxyphenyl)acetamide | C11H15NO2 | CID 88510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]

- 6. Synthesis and analgesic activity of some acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Comprehensive NMR Characterization of O-Propyl Paracetamol: A Guide to Structural Elucidation and Quality Control

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the pharmaceutical sciences, providing unparalleled insight into the molecular structure, conformation, and purity of active pharmaceutical ingredients (APIs) and their derivatives. For novel or modified compounds, such as O-Propyl paracetamol, a derivative of the widely used analgesic paracetamol, unambiguous structural verification is a critical step in the drug development pipeline. This application note provides a comprehensive, field-proven guide to the characterization of O-Propyl paracetamol using ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT) spectroscopy. The protocols and interpretations detailed herein are designed to establish a self-validating system for structural confirmation, ensuring the highest degree of scientific integrity for researchers and quality control professionals.

Foundational Principles and Experimental Rationale

The core principle of NMR relies on the magnetic properties of atomic nuclei. When placed in a strong external magnetic field, nuclei with non-zero spin, such as ¹H and ¹³C, align in specific quantum states. The absorption of radiofrequency energy causes transitions between these states, and the precise frequency required is exquisitely sensitive to the local electronic environment of each nucleus. This sensitivity is the source of the rich structural information provided by NMR.

-

¹H NMR Spectroscopy : This technique provides information on the number and type of hydrogen atoms in a molecule. Key parameters include:

-

Chemical Shift (δ) : Indicates the electronic environment of a proton. Protons near electronegative atoms are "deshielded" and appear at higher ppm values (downfield).[1][2]

-

Integration : The area under a signal is proportional to the number of protons it represents.

-

Spin-Spin Coupling (Multiplicity) : Reveals the number of neighboring protons, following the n+1 rule, which provides direct evidence of molecular connectivity.

-

-

¹³C NMR Spectroscopy : This method probes the carbon backbone of the molecule. Standard spectra are typically proton-decoupled, meaning each unique carbon atom appears as a single line, simplifying the spectrum and preventing signal overlap.

-

DEPT Spectroscopy : As a crucial adjunct to ¹³C NMR, DEPT experiments differentiate carbon signals based on the number of attached protons.[3]

The combined application of these techniques provides a multi-faceted and cross-verifiable dataset for the unambiguous structural elucidation of O-Propyl paracetamol.

Molecular Structure and Atom Labeling

To facilitate spectral assignment, the structure of O-Propyl paracetamol is presented below with systematic labeling for all unique proton and carbon environments. This labeling forms the basis for the subsequent interpretation of NMR data.

Caption: Experimental workflow from sample preparation to final data analysis.

3.3. Spectrometer Parameters

| Parameter | ¹H NMR | ¹³C NMR | DEPT-135 / DEPT-90 |

| Pulse Program | zg30 | zgpg30 | dept135 / dept90 |

| Spectral Width | ~16 ppm | ~240 ppm | ~240 ppm |

| Acquisition Time | ~3-4 sec | ~1-2 sec | ~1-2 sec |

| Relaxation Delay | 2.0 sec | 2.0 sec | 2.0 sec |

| Number of Scans | 16 | 1024 | 256 |

| Temperature | 298 K | 298 K | 298 K |

Spectral Interpretation and Data Analysis

The following sections detail the expected NMR data for O-Propyl paracetamol based on its molecular structure and established chemical shift principles.

4.1. Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to show seven distinct signals. The aromatic region for para-disubstituted benzene rings typically appears as two distinct doublets, often referred to as an AA'BB' system, which simplifies to two doublets at higher field strengths. [7]

| Label | Protons | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) | Assignment |

|---|---|---|---|---|---|---|

| H-f | 1H | ~9.8 | Singlet (broad) | 1H | - | N-H |

| H-b | 2H | ~7.4 | Doublet | 2H | ~9.0 | Aromatic H (ortho to NHAc) |

| H-a | 2H | ~6.9 | Doublet | 2H | ~9.0 | Aromatic H (ortho to O-propyl) |

| H-c | 2H | ~3.9 | Triplet | 2H | ~6.6 | O-CH₂ -CH₂-CH₃ |

| H-g | 3H | ~2.0 | Singlet | 3H | - | -C(=O)-CH₃ |

| H-d | 2H | ~1.7 | Sextet | 2H | ~7.0 | O-CH₂-CH₂ -CH₃ |

| H-e | 3H | ~0.9 | Triplet | 3H | ~7.4 | O-CH₂-CH₂-CH₃ |

Causality behind Assignments:

-

The N-H proton (H-f) is expected to be the most downfield signal due to the deshielding effects of the adjacent amide carbonyl and its potential for hydrogen bonding. Its broadness is characteristic of exchangeable protons.

-

The aromatic protons (H-a, H-b) are in the typical aromatic region (6.5-8.0 ppm). [8]Protons H-b, ortho to the electron-withdrawing acetylamino group, are more deshielded than protons H-a, which are ortho to the electron-donating propoxy group.

-

The methylene protons adjacent to the ether oxygen (H-c) are deshielded by the electronegative oxygen, placing their signal around 3.5-4.5 ppm. [1]* The acetyl methyl protons (H-g) appear as a sharp singlet around 2.0 ppm, a characteristic region for this functional group.

-

The propyl chain protons (H-d, H-e) show typical aliphatic shifts, with the terminal methyl group (H-e) being the most upfield (shielded). [9][10]The coupling patterns (triplet, sextet, triplet) are definitive for a propyl group attached to a heteroatom.

4.2. Predicted ¹³C NMR and DEPT Spectra (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum should display nine distinct signals corresponding to the nine unique carbon environments. DEPT experiments are essential for confirming the identity of each carbon type.

| Label | Predicted δ (ppm) | DEPT-90 | DEPT-135 | Assignment |

| C7 | ~168 | Absent | Absent | C =O (Amide) |

| C4 | ~155 | Absent | Absent | Ar-C -O (Ether) |

| C1 | ~132 | Absent | Absent | Ar-C -N (Amide) |

| C2/C6 | ~121 | Positive | Positive | Aromatic C H |

| C3/C5 | ~115 | Positive | Positive | Aromatic C H |

| C9 | ~69 | Absent | Negative | O-C H₂-CH₂-CH₃ |

| C8 | ~24 | Absent | Positive | -C(=O)-C H₃ |

| C10 | ~22 | Absent | Negative | O-CH₂-C H₂-CH₃ |

| C11 | ~10 | Absent | Positive | O-CH₂-CH₂-C H₃ |

Causality behind Assignments:

-

The carbonyl carbon (C7) is the most deshielded, appearing far downfield as is characteristic for amide carbonyls (~160-185 ppm). [11]* The aromatic carbons attached to heteroatoms (C1, C4) are the next most downfield quaternary carbons. C4, attached to the more electronegative oxygen, is expected to be further downfield than C1. [8]* The protonated aromatic carbons (C2/C6, C3/C5) appear in the 110-130 ppm range. [8]DEPT-90 and DEPT-135 will confirm them as CH carbons.

-

The propyl chain carbons (C9, C10, C11) appear in the aliphatic region. The carbon directly attached to the ether oxygen (C9) is the most deshielded of the three (~50-70 ppm). [12]The terminal methyl carbon (C11) is the most shielded.

-

DEPT-135 provides definitive validation: C9 and C10 will appear as negative signals (CH₂), while C8, C11, and the aromatic CH carbons will be positive. [5][6]

Conclusion

This application note provides a robust and detailed framework for the comprehensive NMR characterization of O-Propyl paracetamol. By systematically applying ¹H, ¹³C, and DEPT NMR techniques, researchers can achieve unambiguous confirmation of the molecular structure. The presented protocols for sample preparation and data acquisition, combined with the detailed guide to spectral interpretation, establish a reliable methodology for use in drug discovery, process development, and quality assurance environments. This multi-technique approach ensures a high level of confidence and trustworthiness in the analytical results, which is paramount in the pharmaceutical industry.

References

-

TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Available at: [Link]

-

University of Victoria. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available at: [Link]

-

Columbia University. (n.d.). DEPT | NMR Core Facility. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

-

Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Available at: [Link]

-

Proton NMR spectrum of paracetamol. (n.d.). Available at: [Link]

-

CHEM220 Laboratory. (2021). Interpreting Aromatic NMR Signals. YouTube. Available at: [Link]

-

University of Ottawa NMR Facility Blog. (2007). DEPT and DEPTQ. Available at: [Link]

-

NIST. (2012). 13C - NMR Absorptions of Major Functional Groups. Available at: [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Available at: [Link]

-

Nicholls, A. W., et al. (1992). High resolution NMR spectroscopic studies on the metabolism and futile deacetylation of 4-hydroxyacetanilide (paracetamol) in the rat. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Fig. 5. 1 H NMR spectra of?-of?-cyclodextrin (?-CD), Paracetamol (P).... Available at: [Link]

-

Paracetamol and other Acetanilide analogs as inter-molecular hydrogen bonding assisted diamagnetic CEST MRI Contrast Agents. (n.d.). Available at: [Link]

-

ResearchGate. (2021). 1 H NMR spectral data of para and its Ba(II) complex. Available at: [Link]

-

AIP Publishing. (n.d.). NMR Spectra of Propyl Derivatives. Available at: [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Available at: [Link]

-

Chemical shifts. (n.d.). Available at: [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

-

Chegg.com. (2023). Solved Interpret the 13C NMR and 1H NMR spectra of the. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. web.uvic.ca [web.uvic.ca]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Application Note: High-Resolution LC-MS/MS Profiling of N-(4-Propoxyphenyl)acetamide

This Application Note is structured to address the specific analytical challenges of N-(4-Propoxyphenyl)acetamide (also known as O-Propylparacetamol or Propacetin).

The core scientific insight driving this protocol is the "Isobaric Interference Paradox" : unlike its homologs Paracetamol (Acetaminophen) and Phenacetin, the propyl derivative exhibits two distinct primary fragmentation pathways that both result in a neutral loss of ~42 Da. This guide provides the high-resolution mass spectrometry (HRMS) strategies required to resolve this ambiguity.

Subtitle: Resolving Isobaric Fragmentation Pathways in Paracetamol Homologs via Q-TOF/Orbitrap Analysis

Introduction & Scientific Context

N-(4-Propoxyphenyl)acetamide (CAS: 20367-32-2) is a synthetic derivative of the analgesic paracetamol, structurally characterized by the presence of a propyl ether moiety at the para position of the acetanilide core. While less common than Phenacetin (ethyl ether) or Paracetamol (free hydroxyl), it appears in pharmaceutical research as:

-

A Process Impurity: In the synthesis of benzimidazole anthelmintics (e.g., Oxibendazole).[1]

-

A Metabolic Probe: Used to study cytochrome P450 O-dealkylation kinetics (CYP1A2/CYP2E1).[1]

-

A Designer Drug Candidate: Investigated for altered lipophilicity and blood-brain barrier penetration compared to acetaminophen.[1]

The Analytical Challenge: The "Double 42"

In electrospray ionization (ESI) mass spectrometry, this molecule ([M+H]⁺ = 194.1181) presents a unique challenge not seen in Phenacetin. It possesses two primary cleavage sites that generate product ions with nearly identical nominal masses:

-

Pathway A (Deacetylation): Loss of Ketene (

, 42.0106 Da).[1] -

Pathway B (O-Dealkylation): Loss of Propene (

, 42.0470 Da).

Standard low-resolution triple quadrupole instruments may struggle to distinguish the resulting fragments (Nominal m/z 152), leading to misidentification between Paracetamol and 4-Propoxyaniline . This protocol utilizes High-Resolution Accurate Mass (HRAM) spectrometry to definitively characterize these pathways.[1]

Experimental Protocol

Reagents & Sample Preparation

Objective: Minimize hydrolysis of the amide bond during preparation.

-

Stock Solution: Dissolve 1.0 mg N-(4-Propoxyphenyl)acetamide in 1 mL Methanol (LC-MS grade). Store at -20°C.

-

Working Standard: Dilute stock to 500 ng/mL in Water:Methanol (90:10, v/v) containing 0.1% Formic Acid.

-

Biological Matrix (Plasma): Protein precipitation using cold Acetonitrile (1:3 ratio).[1] Vortex 30s, Centrifuge 10,000 x g for 10 min. Inject supernatant.[1]

LC-MS/MS Method Parameters

System: UHPLC coupled to Q-TOF or Orbitrap MS. Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm). ** Rationale:** A short sub-2-micron column ensures sharp peaks and separation from more polar metabolites (e.g., Paracetamol) within a 5-minute window.

Table 1: LC Gradient Conditions

| Time (min) | Flow Rate (mL/min) | %A (Water + 0.1% FA) | %B (MeCN + 0.1% FA) | Phase |

|---|---|---|---|---|

| 0.00 | 0.40 | 95 | 5 | Equilibration |

| 0.50 | 0.40 | 95 | 5 | Load |

| 3.50 | 0.40 | 5 | 95 | Ramp |

| 4.50 | 0.40 | 5 | 95 | Wash |

| 4.60 | 0.40 | 95 | 5 | Re-equilibration |

| 6.00 | 0.40 | 95 | 5 | End |

Table 2: MS Source Parameters (ESI Positive)

| Parameter | Setting | Rationale |

|---|---|---|

| Ionization Mode | ESI (+) | Protonation of the amide nitrogen is favored. |

| Capillary Voltage | 3500 V | Standard for small molecules; avoids in-source fragmentation.[1] |

| Gas Temperature | 325°C | Ensures efficient desolvation of the propyl chain.[1] |

| Fragmentor | 120 V | Optimized to transmit [M+H]⁺ without premature cleavage.[1] |

| Collision Energy | 15 - 30 eV | Stepped energy required to observe both cleavage pathways.[1] |

Results & Discussion: Mechanistic Fragmentation

The Fragmentation Fork

Upon Collision Induced Dissociation (CID), the precursor ion [M+H]⁺ (m/z 194.1181) undergoes competitive fragmentation.

-

Pathway A: Amide Hydrolysis (Loss of Ketene) [1]

-

Mechanism: A McLafferty-type rearrangement or direct 4-center elimination involving the acetyl group.[1]

-

Neutral Loss:

(42.0106 Da).[1] -

Product Ion: 4-Propoxyaniline (Phenetidine analog).[1]

-

Accurate Mass: m/z 152.1075.[1]

-

Dominance: Typically the major pathway at lower collision energies (10-20 eV).[1]

-

-

Pathway B: Ether Cleavage (Loss of Propene) [1]

-

Mechanism: Charge-remote fragmentation or proton-transfer driven elimination of the alkyl chain.[1]

-

Neutral Loss:

(42.0470 Da).[1] -

Product Ion: N-(4-Hydroxyphenyl)acetamide (Paracetamol).

-

Accurate Mass: m/z 152.0711.[1]

-

Dominance: Requires higher collision energy (>25 eV) to break the ether linkage.[1]

-

Resolution Strategy

The mass difference between the two "152" ions is 36.4 mDa .[1]

-

Low-Res MS (Triple Quad): Cannot distinguish. Requires chromatographic separation if metabolites are present, or monitoring of secondary fragments (e.g., m/z 110 from Paracetamol vs m/z 109 from Propoxyaniline).[1]

-

High-Res MS (Q-TOF/Orbitrap): Can resolve these peaks.

-

m/z 152.1075 (Propoxyaniline)

-

m/z 152.0711 (Paracetamol)

-

Visualized Workflows

Analytical Decision Tree

This diagram outlines the logic flow for analyzing N-(4-Propoxyphenyl)acetamide, highlighting the critical decision point based on instrument resolution.

Caption: Analytical workflow distinguishing High-Res vs. Low-Res handling of the isobaric m/z 152 fragment.

Fragmentation Pathway

This diagram details the specific chemical losses and resulting structures.[1]

Caption: Competitive fragmentation pathways showing the isobaric divergence at m/z 152.

References

-

PubChem. (n.d.).[1] N-(4-Propoxyphenyl)acetamide (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. (2023).[1] Phenacetin Mass Spectrum (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

-

Agilent Technologies. (2013).[1] UHPLC-ESI Accurate-Mass Q-TOF MS/MS Approaches for Characterizing the Metabolism of Quercetin (Demonstrating Isobaric Resolution). Application Note 5991-2993EN. Retrieved from [Link]

-

Uppala, R., et al. (2023).[1][2] Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. Journal of Pharmaceutical Negative Results. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of N-(4-Propoxyphenyl)acetamide Analogues for Structure-Activity Relationship (SAR) Studies

Introduction: The Therapeutic Potential of Acetanilide Scaffolds

The N-phenylacetamide core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. A prominent example is paracetamol (acetaminophen), a widely used analgesic and antipyretic. The exploration of structural analogues of such compounds is a cornerstone of drug discovery, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis and characterization of a series of N-(4-alkoxyphenyl)acetamide analogues, with a focus on N-(4-propoxyphenyl)acetamide, to facilitate Structure-Activity Relationship (SAR) studies.

The primary mode of action for many acetanilide-based analgesics is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of pain and inflammation.[1] Furthermore, some analogues exhibit antimicrobial properties, presenting a dual therapeutic potential.[2][3] By systematically modifying the alkoxy substituent on the phenyl ring, researchers can probe the impact of lipophilicity and steric bulk on biological activity, thereby elucidating the SAR and guiding the design of more potent and selective drug candidates.

This document is intended for researchers, scientists, and drug development professionals. It offers detailed, field-proven protocols for the synthesis, purification, and characterization of N-(4-propoxyphenyl)acetamide and its analogues, alongside a framework for interpreting the resulting SAR data.

General Synthetic Strategy: N-Acetylation of 4-Alkoxyanilines

The most direct and widely employed method for the synthesis of N-(4-alkoxyphenyl)acetamides is the N-acetylation of the corresponding 4-alkoxyaniline. This reaction is typically achieved using an acetylating agent such as acetic anhydride or acetyl chloride.[4][5] The general reaction scheme is depicted below:

Caption: General reaction scheme for the N-acetylation of 4-alkoxyanilines.

The reaction proceeds via a nucleophilic attack of the amino group of the 4-alkoxyaniline on one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion, which then abstracts a proton from the nitrogen to yield the final N-acetylated product and acetic acid as a byproduct. The choice of solvent and reaction conditions can be optimized to achieve high yields and purity.

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Purity |

| 4-Ethoxyaniline | Sigma-Aldrich | 98% |

| 4-Propoxyaniline | TCI Chemicals | >98% |

| 4-Butoxyaniline | Alfa Aesar | 98% |

| Acetic Anhydride | Merck | ≥99% |

| Glacial Acetic Acid | Fisher Scientific | ACS Grade |

| Ethanol (95%) | VWR | Reagent Grade |

| Ethyl Acetate | J.T. Baker | HPLC Grade |

| Hexane | EMD Millipore | HPLC Grade |

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Acetic anhydride is corrosive and a lachrymator; handle with care.[6] Aniline derivatives can be toxic upon inhalation, ingestion, or skin contact.[7]

Protocol 1: Synthesis of N-(4-Propoxyphenyl)acetamide

This protocol details the synthesis of the target compound, N-(4-propoxyphenyl)acetamide, and can be adapted for other analogues by substituting the appropriate 4-alkoxyaniline.

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-propoxyaniline (5.0 g, 33.1 mmol) in 30 mL of glacial acetic acid. Stir the mixture at room temperature until the aniline is completely dissolved.

-

Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (3.7 mL, 39.7 mmol, 1.2 equivalents) dropwise over a period of 5 minutes. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 118 °C) and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 200 mL of ice-cold water with constant stirring. A white precipitate will form.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove any residual acetic acid and other water-soluble impurities.

-

Drying: Dry the crude product in a vacuum oven at 60 °C overnight.

Protocol 2: Purification by Recrystallization

Recrystallization is a crucial step to obtain a high-purity product suitable for analytical characterization and biological testing.

Step-by-Step Procedure:

-

Solvent Selection: A mixture of ethanol and water is an effective solvent system for the recrystallization of N-(4-alkoxyphenyl)acetamides.

-

Dissolution: Transfer the crude N-(4-propoxyphenyl)acetamide to a 250 mL Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. The solution should be near saturation.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture at boiling for a few minutes.

-

Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean Erlenmeyer flask to remove the charcoal.

-

Crystallization: Slowly add hot water to the hot ethanolic solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the flask to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1) mixture, and dry in a vacuum oven at 60 °C to a constant weight.

Characterization of Synthesized Analogues

The identity and purity of the synthesized compounds should be confirmed using a combination of analytical techniques.

Table 1: Physicochemical and Analytical Data of N-(4-Alkoxyphenyl)acetamide Analogues

| Analogue | R Group | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Expected ¹H NMR (δ, ppm in CDCl₃) |

| 1 | -CH₃ | C₉H₁₁NO₂ | 165.19 | 128-130 | ~7.4 (d), ~6.8 (d), ~3.8 (s), ~2.1 (s) |

| 2 | -CH₂CH₃ | C₁₀H₁₃NO₂ | 179.22 | 134-136 | ~7.4 (d), ~6.8 (d), ~4.0 (q), ~2.1 (s), ~1.4 (t)[8] |

| 3 | -CH₂CH₂CH₃ | C₁₁H₁₅NO₂ | 193.24 | 115-117 | ~7.4 (d), ~6.8 (d), ~3.9 (t), ~2.1 (s), ~1.8 (m), ~1.0 (t) |

| 4 | -CH₂CH₂CH₂CH₃ | C₁₂H₁₇NO₂ | 207.27 | 102-104 | ~7.4 (d), ~6.8 (d), ~3.9 (t), ~2.1 (s), ~1.7 (m), ~1.5 (m), ~0.9 (t) |

Note: Expected NMR shifts are based on data from closely related compounds and general principles of NMR spectroscopy. Actual values may vary slightly.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure of the synthesized molecules. For N-(4-propoxyphenyl)acetamide, the expected ¹H NMR spectrum in CDCl₃ would show:

-

A singlet for the acetamido methyl protons around δ 2.1 ppm.

-

A triplet for the terminal methyl group of the propoxy chain around δ 1.0 ppm.

-

A multiplet (sextet) for the central methylene group of the propoxy chain around δ 1.8 ppm.

-

A triplet for the methylene group attached to the oxygen atom around δ 3.9 ppm.

-

Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring, around δ 6.8 and 7.4 ppm.

-

A broad singlet for the N-H proton, the chemical shift of which is concentration-dependent.

The ¹³C NMR spectrum would further confirm the carbon framework of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. For N-(4-propoxyphenyl)acetamide, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 193. The fragmentation pattern would likely involve cleavage of the propoxy group and the acetamido group.

Structure-Activity Relationship (SAR) Studies

The synthesized analogues can be screened for various biological activities to establish a structure-activity relationship.

Workflow for SAR Studies

Caption: A typical workflow for conducting SAR studies on the synthesized analogues.

Discussion of Expected SAR Trends

-

Analgesic Activity: The analgesic activity of acetanilide derivatives is often linked to their ability to cross the blood-brain barrier and their interaction with central COX enzymes. Increasing the length of the alkyl chain in the alkoxy group increases the lipophilicity of the molecule. This may enhance its ability to penetrate the central nervous system, potentially leading to increased analgesic potency up to a certain chain length. However, excessive lipophilicity can lead to poor aqueous solubility and unfavorable pharmacokinetic properties.[9]

-

Antimicrobial Activity: The antimicrobial activity of these compounds may be influenced by their ability to disrupt microbial cell membranes or inhibit essential enzymes. The variation in the alkoxy chain length will alter the overall lipophilicity and steric profile of the molecules, which can significantly impact their interaction with microbial targets. It is plausible that an optimal chain length exists for maximal antimicrobial efficacy.[2][3]

Conclusion

This application note provides a robust framework for the synthesis and evaluation of N-(4-propoxyphenyl)acetamide analogues for SAR studies. The detailed protocols and characterization guidelines are designed to ensure the generation of high-quality, reproducible data. The subsequent biological screening and SAR analysis will provide valuable insights into the structural requirements for desired therapeutic activities, paving the way for the development of novel analgesic and antimicrobial agents.

References

-

Zia-ur-Rehman, M., et al. (2009). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2768. [Link]

-

Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]

-

Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]

-

Yesmukhanova, A. A., et al. (2022). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. [Link]

-

Ohnishi, K., et al. (2022). Old and New Analgesic Acetaminophen: Pharmacological Mechanisms Compared with Non-Steroidal Anti-Inflammatory Drugs. Medicina (Kaunas, Lithuania), 58(7), 871. [Link]

-

Hassan, S. T. S., et al. (2018). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2018(3), M998. [Link]

-

New Jersey Department of Health. (2010). HAZARDOUS SUBSTANCE FACT SHEET: ACETIC ANHYDRIDE. [Link]

-

Rutgers University. (n.d.). Standard Operating Procedure: Aniline. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. rsc.org [rsc.org]

- 7. comparative antimicrobial activity: Topics by Science.gov [science.gov]

- 8. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(4-Propoxyphenyl)acetamide

Welcome to the technical support center for the synthesis of N-(4-Propoxyphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and maximize your yield and purity.

Frequently Asked Questions (FAQs)